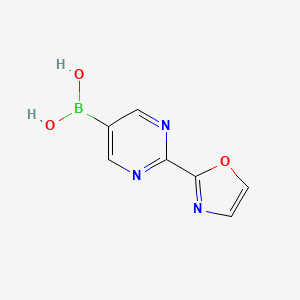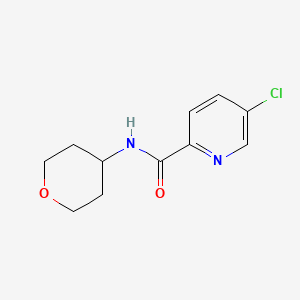
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide is an organic compound belonging to the class of carboxamides It features a pyridine ring substituted with a chlorine atom at the 5-position and an oxan-4-yl group at the nitrogen of the carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with oxan-4-ylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent like DMF (dimethylformamide) and a base such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an amino-substituted pyridine derivative.
Oxidation and Reduction: Oxidation may yield N-oxide derivatives, while reduction can produce reduced amide forms.
Hydrolysis: Hydrolysis results in the formation of 5-chloropyridine-2-carboxylic acid and oxan-4-ylamine.
Aplicaciones Científicas De Investigación
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used as a tool compound to study enzyme inhibition and receptor binding in various biological assays.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with key amino acid residues in the active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide
- 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide
Uniqueness
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxan-4-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H13ClN2O2 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-10(13-7-8)11(15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) |
Clave InChI |
ALBZVPZOBOQKTJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC(=O)C2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




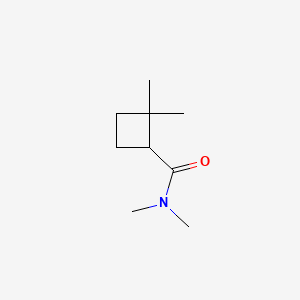
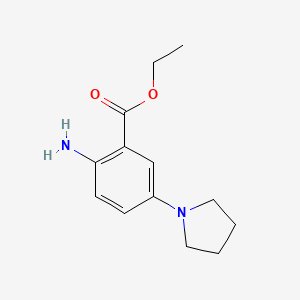
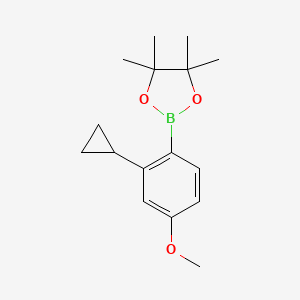
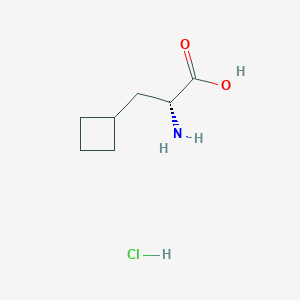

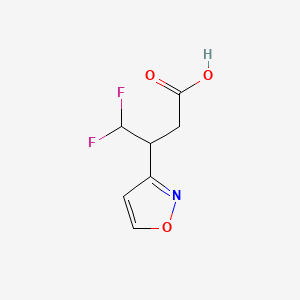
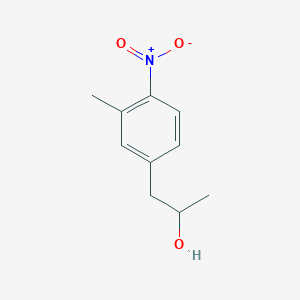
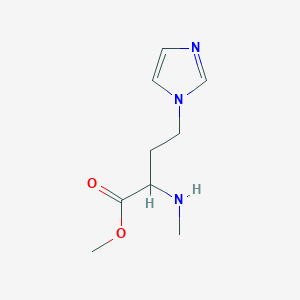
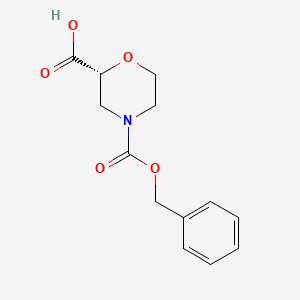
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)

